2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c13-8(10(14)15)5-6-19-12-16-9-4-2-1-3-7(9)11(18)17-12/h1-4H,5-6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCFUZMZYIIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The trifluorobutenyl group can be introduced through nucleophilic substitution reactions using appropriate trifluorobutenyl halides. The sulfanyl linkage is then formed by reacting the intermediate with thiol-containing reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the trifluorobutenyl group, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives or modified trifluorobutenyl groups.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluorobutenyl group may enhance its binding affinity and specificity, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s overall reactivity. The quinazolinone core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Functional Group Comparisons
Key Observations:
Substitution at 2-Position: The sulfanyl group in the target compound introduces a sulfur atom, which can enhance hydrogen bonding or hydrophobic interactions. Compared to 2-benzylmercapto analogs (e.g., antitumor MGI%: 19%), the trifluoro-butenyl chain may alter solubility and target selectivity .
Substitution at 3-Position: 3-Substituted derivatives (e.g., UR-9825) show potent antifungal activity, but their efficacy depends on halogenation (e.g., 7-Cl) and stereochemistry .
Fluorination Effects: Fluorine atoms in the butenyl group may reduce metabolic degradation (via blocking cytochrome P450 oxidation) and improve blood-brain barrier penetration compared to non-fluorinated analogs like 2-alkylmercapto derivatives .
Anti-Inflammatory and Antimicrobial Activity:
- 6,8-Disubstituted 2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones exhibit significant anti-inflammatory and antimicrobial activities, with IC50 values in the µM range . The target compound’s fluorinated chain may enhance anti-inflammatory potency by modulating COX-2 inhibition or cytokine suppression.
Antitumor Potential:
- 2-Benzylmercapto derivatives demonstrate higher antitumor activity (MGI%: 19%) than alkylmercapto analogs. The trifluoro-butenyl group in the target compound could further optimize tumor cell uptake or DNA intercalation .
Antifungal Activity:
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | 2-Benzylmercapto Analogue | UR-9825 (7-Cl) |
|---|---|---|---|
| Molecular Weight | ~335 g/mol (estimated) | ~297 g/mol | ~437 g/mol |
| LogP (Lipophilicity) | Higher (due to CF3 group) | Moderate | High |
| Metabolic Stability | Likely enhanced (fluorination) | Moderate | Variable (species-dependent) |
| Synthetic Accessibility | Moderate (multi-step synthesis) | Moderate | Complex (stereochemistry) |
Biological Activity
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone is a compound that belongs to the quinazolinone family, known for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic effects, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound includes a quinazolinone core substituted with a trifluorobutenyl sulfanyl group. This unique substitution is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C12H8F3N3S |
| Molecular Weight | 299.27 g/mol |
| CAS Number | 148515-90-6 |
Anticancer Activity
Quinazolinones have shown significant anticancer properties in various studies. For instance, derivatives of quinazolinones have been evaluated for cytotoxicity against different cancer cell lines using the MTT assay. Compounds similar to this compound exhibited notable cytotoxic effects against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The IC50 values for certain derivatives were reported as low as 10 μM, indicating potent activity against these cell lines .
Antibacterial Activity
The antibacterial properties of quinazolinones have been extensively documented. A study highlighted that specific quinazolinone derivatives demonstrated selective activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to the allosteric site of penicillin-binding protein (PBP)2a, which enhances the efficacy of β-lactam antibiotics against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the quinazolinone core and side chains significantly influence its potency and selectivity. For example, increasing hydrophilicity or introducing electron-withdrawing groups can enhance antibacterial activity while maintaining low toxicity to human cells .
Case Studies
- Cytotoxicity Evaluation : A series of quinazolinone-thiazole hybrids were synthesized and tested for cytotoxicity. Compound A3 showed high efficacy with an IC50 of 10 μM against PC3 cells. The study concluded that structural modifications greatly impact the anticancer potential of these compounds .
- Antibacterial Synergy : In vivo studies demonstrated that certain quinazolinones could synergize with piperacillin-tazobactam in mouse models of MRSA infection. This synergy was attributed to the ability of quinazolinones to alter PBP conformation, allowing β-lactams to exert their effects more effectively .
Q & A
Q. Critical Factors :
- Catalysts : Use of bases (e.g., NaOH) or Lewis acids to accelerate cyclization .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature : Microwave irradiation (100–150°C) improves yields compared to conventional heating .
Advanced Consideration : Optimize substituent compatibility—bulky groups at the 3-position may require milder conditions to avoid side reactions .
How can researchers design experiments to evaluate the antifungal activity of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone derivatives against filamentous fungi?
Q. Basic Experimental Design :
Q. Advanced Methodological Refinement :
- Pharmacokinetic Integration : Measure half-life (t1/2) in target species (e.g., rats vs. mice) to adjust dosing regimens .
- Immunocompromised Models : Use cyclophosphamide-treated rats for disseminated aspergillosis to mimic clinical scenarios .
What structural modifications enhance the pharmacokinetic profile of 4(3H)-quinazolinone derivatives, particularly regarding half-life and oral bioavailability?
Q. Key Modifications :
- Hydrophobicity Adjustment : Introduce halogens (e.g., Cl at 7-position) to balance logP values, improving absorption and t1/2.
- Stereochemical Optimization : (1R,2R) isomers show superior activity and metabolic stability compared to other stereoisomers .
- Prodrug Strategies : Esterification of thiol groups to enhance solubility and reduce first-pass metabolism .
Q. Advanced Analysis :
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., sulfanyl groups) for targeted modification .
How do stereochemical variations at the 3-position of the quinazolinone nucleus influence biological activity, and what analytical methods are essential for characterizing isomers?
Q. Basic SAR Insights :
Q. Advanced Characterization :
- Chiral Chromatography : Resolve isomers using amylose-based columns .
- X-ray Crystallography : Confirm absolute configuration and intermolecular interactions (e.g., hydrogen bonding with fungal CYP51) .
What in vitro and in vivo models are appropriate for assessing the antitumor potential of 2-mercapto-4(3H)-quinazolinone analogs, and how should cytotoxicity data be interpreted?
Q. Basic Models :
Q. Advanced Data Interpretation :
- Selectivity Index (SI) : Compare cytotoxicity in cancer vs. non-tumorigenic cells (e.g., HEK293) .
- Mechanistic Studies : Use tubulin polymerization assays or apoptosis markers (caspase-3) to validate targets .
How can computational methods like in silico screening contribute to the discovery of novel 4(3H)-quinazolinone-based antibacterials?
Q. Basic Workflow :
Q. Advanced Integration :
- Molecular Dynamics : Simulate binding stability of sulfanyl derivatives in bacterial membrane bilayers .
- ADMET Prediction : Use tools like SwissADME to filter compounds with poor bioavailability early .
What strategies mitigate neurotoxicity in anticonvulsant 4(3H)-quinazolinone derivatives while maintaining efficacy?
Q. Basic Approaches :
Q. Advanced Strategies :
- Prodrug Design : Mask thiol groups with acetylated glucosides to delay CNS exposure .
- Metabolite Profiling : Identify neurotoxic metabolites (e.g., hydroxylated derivatives) via LC-MS .
How do researchers resolve contradictions in structure-activity relationship data for 4(3H)-quinazolinone derivatives across different biological targets?
Q. Methodological Framework :
- Meta-Analysis : Compare substituent effects across studies (e.g., 7-Cl enhances antifungals but reduces antibacterial activity) .
- Multi-Target Assays : Test analogs against panels of enzymes (e.g., CYP51 for antifungals, Topoisomerase II for antitumor) .
- Crystallographic Validation : Resolve binding mode discrepancies using co-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
